molecular formula C18H29N3O4S2 B486145 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine CAS No. 825607-77-0

1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine

Cat. No.: B486145
CAS No.: 825607-77-0
M. Wt: 415.6g/mol
InChI Key: WMWFVLCTOUDPIU-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine is a complex organic compound characterized by the presence of both mesitylsulfonyl and piperidinylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine typically involves the reaction of mesitylsulfonyl chloride with piperazine, followed by the introduction of the piperidinylsulfonyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may be carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfonyl groups can be replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

  • 1-(1-Piperidinylsulfonyl)-3-piperidinecarboxylic acid
  • 2-chloro-3-(piperidine-1-sulfonyl)pyridine
  • 2-methyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole

Uniqueness: 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine is unique due to the presence of both mesitylsulfonyl and piperidinylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.

Properties

IUPAC Name

1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S2/c1-15-13-16(2)18(17(3)14-15)26(22,23)19-9-11-21(12-10-19)27(24,25)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWFVLCTOUDPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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